Imeglimin hydrochloride

概述

描述

依美格列明盐酸盐,也称为 EMD 387008 盐酸盐,是一种新型口服降糖药。它在日本被用于治疗 2 型糖尿病。 该化合物靶向线粒体生物能量学,改善胰岛素抵抗并增强 β 细胞功能 .

准备方法

依美格列明盐酸盐的合成路线和反应条件涉及复杂的化学合成技术。该化合物属于四氢三嗪类化合物。 工业生产方法通常涉及多步有机合成、纯化和结晶,以达到所需的纯度和功效 .

化学反应分析

Substitution Reactions

Imeglimin’s primary amine and triazine ring participate in nucleophilic substitution reactions. Patent data reveal its use in derivative synthesis:

-

Example : Reaction with aldehydes (e.g., aryl aldehydes) under acidic conditions forms Schiff base derivatives .

-

Conditions : Acetic acid, reflux (24 h), yielding derivatives (69–88% purity) .

Representative Reaction :

Redox Reactions

Imeglimin modulates mitochondrial redox activity, impacting reactive oxygen species (ROS) and electron transport:

-

Mitochondrial Complex I Inhibition : Competitively inhibits NADH dehydrogenase (Complex I) without reducing oxygen consumption .

-

ROS Suppression : Reduces mitochondrial ROS by 37% in HMEC-1 cells via partial inhibition of reverse electron transport .

Mechanistic Insight :

Salt Formation and Chiral Resolution

Industrial processes leverage chiral amino acids for enantiomeric purification:

-

Chiral Resolution : Racemic Imeglimin reacts with L-glutamic acid derivatives (e.g., N-tosyl-L-glutamic acid) to form diastereomeric salts, resolved via crystallization .

-

Conditions : Solvent-dependent recrystallization (e.g., ethanol, methanol) .

Outcome :

| Parameter | Value |

|---|---|

| Enantiomeric excess | >99% |

| Purity | Pharmacopeia-grade |

Biochemical Interactions

Imeglimin interacts with hepatic and pancreatic enzymes, altering metabolic pathways:

-

Hepatic Enzyme Inhibition :

-

Mitochondrial Permeability Transition Pore (PTP) : Prevents PTP opening, reducing β-cell apoptosis by 37% .

Stability and Degradation

Limited data exist on degradation pathways, but structural analogs suggest:

-

Hydrolysis : Susceptible to acidic/basic hydrolysis at the triazine ring.

-

Oxidation : Potential oxidation at the methylamino group, forming N-oxide derivatives (theoretical prediction) .

Comparative Reactivity with Metformin

While structurally similar, Imeglimin exhibits distinct redox behavior:

| Parameter | Imeglimin | Metformin |

|---|---|---|

| Complex I Inhibition | Competitive (↓ ROS, no Δ OCR) | Uncompetitive (↓ OCR) |

| Mitochondrial ROS | ↓ 37% | ↓ 25% |

| AMPK Activation | Moderate (3 mmol/L) | Strong (3 mmol/L) |

科学研究应用

Clinical Evidence

Clinical studies have confirmed Imeglimin's effectiveness:

- A phase III trial (TIMES 1) showed significant improvements in the Quantitative Insulin Sensitivity Check Index (QUICKI), indicating enhanced insulin sensitivity after 24 weeks of treatment .

- In another study, Imeglimin significantly reduced the proinsulin/insulin ratio, further supporting its role in improving beta-cell function .

Efficacy and Safety

Imeglimin has been evaluated in multiple clinical trials involving over 1,800 participants with T2D. Key findings include:

- Long-term Efficacy : In a pivotal phase III trial (TIMES 2), patients receiving Imeglimin as monotherapy or in combination with other agents showed a decrease in hemoglobin A1c (HbA1c) levels over 52 weeks. The greatest reductions were observed when combined with dipeptidyl peptidase-4 inhibitors .

- Safety Profile : The treatment was generally well-tolerated, with most adverse events being mild to moderate. Serious adverse events were infrequent and not related to the drug .

Combination Therapy

Imeglimin is particularly beneficial when used in combination with other antidiabetic medications:

- Studies indicate that it can enhance the effects of existing treatments, potentially improving glycemic control in patients who do not achieve adequate results from monotherapy .

Comparative Efficacy

A comparative study demonstrated that while HbA1c levels declined slowly during treatment with Imeglimin, this was consistent with observed trends across various antidiabetic therapies. The distinct pharmacodynamic profile of Imeglimin allows it to complement existing treatments effectively .

Mechanistic Studies

Imeglimin's impact on mitochondrial function has been a focus of research:

- Mitochondrial Function : It has been shown to increase mitochondrial DNA content and improve mitochondrial phospholipid composition, which is crucial for cellular energy metabolism and reducing oxidative stress .

- In Vivo Studies : Animal models have demonstrated that Imeglimin can restore glucose tolerance and improve insulin sensitivity under high-fat dietary conditions .

Future Research Directions

Ongoing research aims to explore:

- The long-term effects of Imeglimin on cardiovascular and renal complications associated with diabetes.

- Its potential role in other metabolic disorders beyond T2D.

作用机制

依美格列明盐酸盐的作用机制涉及靶向线粒体生物能量学,改善胰岛素抵抗并增强 β 细胞功能。 该化合物作用于受 2 型糖尿病病理影响的多个器官系统,包括肝脏糖异生过多、胰岛素分泌不足和骨骼肌葡萄糖摄取减少 .

相似化合物的比较

与其他类似化合物相比,依美格列明盐酸盐是独一无二的,因为它具有新颖的作用机制,并且能够靶向糖尿病相关病理的多个成分。 类似的化合物包括其他口服降糖药,如二甲双胍和磺酰脲类药物,它们的作用机制和治疗效果不同 .

生物活性

Imeglimin hydrochloride is an investigational oral medication designed for the treatment of type 2 diabetes (T2D). As the first member of the glimin class, it exhibits a unique mechanism of action that distinguishes it from other antidiabetic agents. This article delves into the biological activity of imeglimin, exploring its mechanisms, effects on cellular metabolism, and potential therapeutic benefits through various studies and clinical trials.

Imeglimin's biological activity is characterized by its dual mechanisms:

- Amplification of Glucose-Stimulated Insulin Secretion (GSIS) : Imeglimin enhances insulin secretion from pancreatic β-cells in response to elevated glucose levels. This effect is mediated by increasing the synthesis of nicotinamide adenine dinucleotide (NAD⁺), which plays a crucial role in calcium mobilization and insulin release .

- Improvement of Insulin Sensitivity : The compound also enhances insulin action in peripheral tissues such as the liver and skeletal muscle. It achieves this by reducing hepatic glucose production and promoting glucose uptake in muscle cells .

The underlying mechanism involves correcting mitochondrial dysfunction, a common issue in T2D pathogenesis. Imeglimin partially inhibits Complex I and corrects Complex III activity in the mitochondrial respiratory chain, leading to reduced reactive oxygen species (ROS) formation and improved cellular energy metabolism .

Effects on Mitochondrial Function

Research indicates that imeglimin significantly improves mitochondrial function:

- ATP Generation : Imeglimin has been shown to enhance ATP production in pancreatic islets, which is essential for effective insulin secretion .

- Reduction of Oxidative Stress : By decreasing ROS levels, imeglimin mitigates oxidative stress, which is linked to β-cell dysfunction and cell death .

Clinical Studies and Findings

Several pivotal clinical trials have assessed the efficacy and safety profile of imeglimin:

- Phase III Trials : These trials demonstrated statistically significant reductions in fasting plasma glucose levels and improved HbA1c levels without causing severe hypoglycemia. The drug was well tolerated among participants .

- Animal Models : In high-fat high-sucrose diet mouse models, imeglimin normalized glucose tolerance and improved insulin sensitivity, showcasing its potential for metabolic regulation .

Case Study 1: Efficacy in Diabetic Patients

In a hyperglycemic clamp study, diabetic patients treated with imeglimin exhibited increased insulin secretion in response to glucose compared to baseline measurements. This suggests that imeglimin effectively enhances β-cell function under hyperglycemic conditions .

Case Study 2: Protective Effects on Endothelial Cells

Imeglimin has been shown to prevent endothelial cell death by inhibiting the opening of the mitochondrial permeability transition pore (PTP), which is associated with cell apoptosis. This protective mechanism could have implications for cardiovascular health in diabetic patients .

Summary of Biological Activities

The following table summarizes key biological activities and effects of imeglimin:

| Biological Activity | Description |

|---|---|

| Amplification of GSIS | Enhances insulin release from β-cells in response to glucose |

| Improvement of Insulin Sensitivity | Reduces hepatic glucose output; increases muscle glucose uptake |

| Mitochondrial Function Improvement | Enhances ATP production; reduces oxidative stress |

| Protection Against Cell Death | Prevents PTP opening in endothelial cells |

| Clinical Efficacy | Significant reductions in fasting plasma glucose and HbA1c levels |

属性

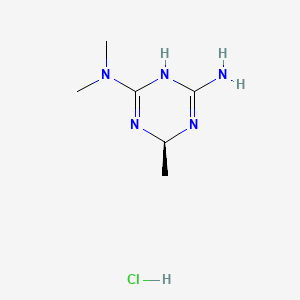

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650481-44-8 | |

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。